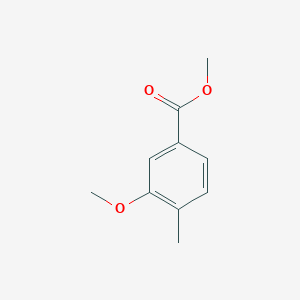

Methyl 3-methoxy-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-4-5-8(10(11)13-3)6-9(7)12-2/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXCSBUSVRBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343639 | |

| Record name | Methyl 3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-83-0 | |

| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-4-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.082 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-methoxy-4-methylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-4-methylbenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a benzoate (B1203000) core with methoxy (B1213986) and methyl substitutions, offers a versatile scaffold for the construction of more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of all reactants, intermediates, and the final product is crucial for successful synthesis, purification, and characterization. The data for the key compounds in the synthesis of this compound are summarized below.

| Property | p-Toluic Acid[1][2][3] | 3-Hydroxy-4-methylbenzoic Acid[4][5][6][7] | 3-Methoxy-4-methylbenzoic Acid[8][9] | This compound[10] |

| IUPAC Name | 4-Methylbenzoic acid | 3-Hydroxy-4-methylbenzoic acid | 3-Methoxy-4-methylbenzoic acid | This compound |

| Synonyms | p-Toluic acid, Crithminic acid | 3,4-Cresotic acid, 3-Hydroxy-p-toluic acid | 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid | 3-Methoxy-4-methylbenzoic acid methyl ester |

| CAS Number | 99-94-5 | 586-30-1 | 7151-68-0 | 3556-83-0 |

| Molecular Formula | C₈H₈O₂ | C₈H₈O₃ | C₉H₁₀O₃ | C₁₀H₁₂O₃ |

| Molecular Weight | 136.15 g/mol | 152.15 g/mol | 166.17 g/mol | 180.20 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline powder | White to off-white crystalline powder | Colorless oil or white solid |

| Melting Point | 177-180 °C | 205-210 °C | 152-154 °C | 50-54 °C |

| Boiling Point | 274-275 °C | Not available | 309.9 °C at 760 mmHg | 119-120 °C at 1 mmHg |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | Slightly soluble in water | Slightly soluble in water | Not available |

Synthetic Routes

There are three primary and well-documented routes for the synthesis of this compound. The choice of a particular route may depend on the availability of starting materials, desired purity, and scalability.

Route 1: Esterification of 3-Methoxy-4-methylbenzoic Acid

This is the most direct approach, involving the esterification of the corresponding carboxylic acid. This can be achieved through Fischer esterification using an acid catalyst or by activation of the carboxylic acid.

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol (B129727).

-

Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water, a saturated solution of sodium bicarbonate (to remove any unreacted acid), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[11]

A high-yield synthesis can be achieved using acetyl chloride to generate the acid catalyst in situ.

-

Reaction Setup: Dissolve 6.0 g of 3-methoxy-4-methylbenzoic acid in 120 ml of methanol in a suitable flask.

-

Reagent Addition: Add 6 ml of acetyl chloride to the solution.

-

Reaction: Stir the mixture at room temperature for 36 hours.

-

Isolation: Evaporate the solvent. The residue is redissolved in methanol and evaporated again to remove any volatile impurities. This process is repeated to afford the final product.

-

Yield: This method has been reported to yield this compound as a colorless oil in 98% yield.

Route 2: Methylation of 3-Hydroxy-4-methylbenzoic Acid

This route involves the simultaneous methylation of the phenolic hydroxyl group and esterification of the carboxylic acid group of 3-hydroxy-4-methylbenzoic acid.

-

Reaction Setup: In a reaction vessel, dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of 3-methoxy-4-methylbenzoic acid along with 55.8 g (1.0 mol) of potassium hydroxide (B78521) in 300 ml of water.

-

Methylation: Add 147 g (1.16 mol) of dimethyl sulfate dropwise at 40 °C over approximately 3 hours, maintaining the pH at 10.8-11 by the addition of potassium hydroxide solution.

-

Reaction Completion: Continue stirring for another 30 minutes after the addition is complete.

-

Isolation: Separate the ester, which may precipitate or form an oily layer. Wash the isolated product with water.

-

Purification: Dry the product in vacuo. Further purification can be achieved by recrystallization or distillation.[12]

-

Yield: This process is reported to yield 64.3 g (97% based on the starting 3-hydroxy-4-methylbenzoic acid) of this compound with a purity of >99.5% (GC).[12]

Route 3: Multi-step Synthesis from p-Toluic Acid

A longer, yet viable, synthetic pathway starts from the readily available p-toluic acid. This route involves nitration, reduction, diazotization, and methylation to form 3-methoxy-4-methylbenzoic acid, which is then esterified as described in Route 1.

-

Nitration of p-Toluic Acid:

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Dissolve p-toluic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Slowly add the nitrating mixture to the p-toluic acid solution while maintaining a low temperature to yield 4-methyl-3-nitrobenzoic acid.[13]

-

-

Reduction of the Nitro Group:

-

The 4-methyl-3-nitrobenzoic acid is then reduced to 3-amino-4-methylbenzoic acid using a reducing agent such as Raney nickel with hydrogen gas.[14]

-

-

Diazotization and Hydrolysis:

-

The 3-amino-4-methylbenzoic acid is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid (e.g., sulfuric acid) at low temperatures.

-

The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield 3-hydroxy-4-methylbenzoic acid.

-

-

Methylation of the Phenolic Group:

-

The 3-hydroxy-4-methylbenzoic acid is methylated using dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to give 3-methoxy-4-methylbenzoic acid.[14]

-

-

Esterification:

-

The resulting 3-methoxy-4-methylbenzoic acid is then esterified to this compound following one of the protocols described in Route 1 .

-

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Route 1: Esterification of 3-Methoxy-4-methylbenzoic Acid.

Caption: Route 2: Methylation of 3-Hydroxy-4-methylbenzoic Acid.

Caption: Route 3: Multi-step Synthesis from p-Toluic Acid.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The direct esterification of 3-methoxy-4-methylbenzoic acid offers a high-yield, straightforward approach. The methylation of 3-hydroxy-4-methylbenzoic acid provides an excellent alternative, particularly if this starting material is more readily available. For situations where the precursors are not accessible, a multi-step synthesis from p-toluic acid is a reliable, albeit longer, option. The selection of the optimal synthetic route will be guided by factors such as cost, availability of starting materials, required scale, and desired purity of the final product. The detailed protocols and comparative data provided in this guide are intended to assist researchers and drug development professionals in making informed decisions for their synthetic endeavors.

References

- 1. p-Toluic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 3-Hydroxy-4-methylbenzoic acid | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-4-methylbenzoic acid | 586-30-1 [chemicalbook.com]

- 7. 3-羟基-4-甲基苯甲酸 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc [chemsrc.com]

- 9. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 [chemicalbook.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 12. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]

"physical and chemical properties of Methyl 3-methoxy-4-methylbenzoate"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-methoxy-4-methylbenzoate, a valuable intermediate in organic synthesis and potential building block for pharmaceutical development. This document details its known characteristics, experimental protocols for its synthesis, and discusses its potential biological relevance based on related compounds.

Core Physical and Chemical Properties

This compound is a solid at room temperature, with key physical and chemical data summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 50-54 °C | [1][3] |

| Boiling Point | 119-120 °C at 1 mmHg | [3] |

| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.5295 | [3] |

| Flash Point | >110 °C (>230 °F) | [1][3] |

Solubility

Spectral Data

Detailed spectral data for this compound is limited in publicly available databases. The following information is based on data for closely related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A synthesis protocol for this compound reported the following ¹H NMR spectral data: 2.2 (s, 3H, CH₃), 3.9 (2s, 6H, 2xOCH₃), 7.1 (d, 1H), 7.5 (m, 2H).

¹³C NMR: A dedicated ¹³C NMR spectrum for this compound is not available. However, analysis of similar structures, such as methyl benzoate (B1203000) and its derivatives, suggests the following expected chemical shifts: the carbonyl carbon of the ester would appear significantly downfield (around 165-170 ppm), the aromatic carbons would resonate in the 110-160 ppm region, and the methyl carbons of the methoxy (B1213986) and methyl groups would be found upfield (around 20 ppm for the aryl-CH₃ and 50-60 ppm for the O-CH₃ groups).[5][6]

Infrared (IR) Spectroscopy

-

C=O stretching of the ester at approximately 1720 cm⁻¹.

-

C-O stretching of the ester at approximately 1250 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹ and of the methyl groups just below 3000 cm⁻¹.

-

C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H bending vibrations in the 690-900 cm⁻¹ region.

Spectra of related compounds like methyl 3-iodo-4-methoxybenzoate and 3-methoxy-4-methylbenzoic acid show these characteristic peaks.[7][8]

Experimental Protocols

Several synthetic routes to this compound have been reported. The most common method involves the esterification of 3-methoxy-4-methylbenzoic acid.

Synthesis via Fischer Esterification

This method involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.[9]

Materials:

-

3-methoxy-4-methylbenzoic acid

-

Methanol (excess)

-

Concentrated Sulfuric Acid or Hydrochloric Acid (catalytic amount)

Procedure:

-

Dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid.

-

Heat the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Caption: Fischer Esterification Workflow.

Synthesis via Methylation

An alternative approach involves the methylation of 3-hydroxy-4-methylbenzoic acid followed by esterification, or direct methylation of the carboxylate. One patented method describes the reaction of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid with dimethyl sulfate in the presence of a base.[10]

Reactivity and Stability

Reactivity Profile

-

Hydrolysis: Like other esters, this compound can be hydrolyzed back to 3-methoxy-4-methylbenzoic acid and methanol. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is irreversible.[11][12]

-

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. The outcome of such reactions will depend on the specific reagents and reaction conditions. Nitration of methyl benzoate, for example, primarily yields the meta-substituted product.[13][14]

-

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stability and Storage

This compound is stable under normal laboratory conditions.[1] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[1]

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide and carbon dioxide.[1]

Biological Activity and Signaling Pathways

There is currently no direct research available on the specific biological activities or signaling pathway interactions of this compound. However, studies on structurally related compounds provide some insights into its potential areas of interest for drug discovery.

Antimicrobial Activity of the Parent Acid

The parent carboxylic acid, 3-methoxy-4-methylbenzoic acid, has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative microorganisms. It is suggested that it may inhibit bacterial fatty acid synthesis.[9] This suggests that this compound could be investigated as a potential antimicrobial agent, possibly acting as a prodrug that is hydrolyzed to the active acid in vivo.

Potential Cytotoxicity

Studies on methyl benzoate have shown mild cytotoxicity against human cell lines.[15] Any investigation into the biological effects of this compound should include a thorough evaluation of its cytotoxic profile.

Insights from a Structurally Related Compound

A related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NFκB cell survival signaling pathway, which is implicated in various cancers.[16] This suggests that benzoates with similar substitution patterns may have potential as modulators of key cellular signaling pathways.

The potential for this compound to influence such pathways is a logical area for future research.

Caption: Hypothesized Biological Relevance.

Conclusion

This compound is a compound with well-defined physical properties and established synthetic routes. While direct research into its biological activity is lacking, the known antimicrobial properties of its parent acid and the engagement of structurally similar compounds with key signaling pathways like Akt/NFκB highlight its potential as a subject for further investigation in drug discovery and development. Future studies should focus on a comprehensive evaluation of its biological effects and the elucidation of its mechanism of action.

References

- 1. This compound 96 3556-83-0 [sigmaaldrich.com]

- 2. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]

- 3. This compound CAS#: 3556-83-0 [m.chemicalbook.com]

- 4. Methyl anisate | C9H10O3 | CID 8499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. METHYL 3-IODO-4-METHOXYBENZOATE(35387-93-0) IR Spectrum [chemicalbook.com]

- 8. 3-Methoxy-4-methylbenzoic acid(7151-68-0) IR Spectrum [chemicalbook.com]

- 9. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 10. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. quora.com [quora.com]

- 13. westfield.ma.edu [westfield.ma.edu]

- 14. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 15. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Methyl 3-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-methoxy-4-methylbenzoate, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical identity, physical characteristics, spectroscopic data, and established synthesis protocols.

Chemical Identity and Physical Properties

This compound is an aromatic ester. Its fundamental properties are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methoxy-4-methylbenzoic acid methyl ester, Methyl 3-methoxy-p-toluate, 4-Methyl-m-anisic acid methyl ester |

| CAS Number | 3556-83-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 50-54 °C |

| Boiling Point | 119-120 °C at 1 mmHg |

| Flash Point | >110 °C |

Spectroscopic Data for Structural Elucidation

The molecular structure of this compound is confirmed through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides key information about the hydrogen environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.5 | Multiplet | 2H | Aromatic Protons (H-2, H-6) |

| 7.1 | Doublet | 1H | Aromatic Proton (H-5) |

| 3.9 | Singlet | 3H | Methoxy (B1213986) Protons (-OCH₃) |

| 3.9 | Singlet | 3H | Ester Methyl Protons (-COOCH₃) |

| 2.2 | Singlet | 3H | Aromatic Methyl Protons (-CH₃) |

Note: The original data source presented the two methoxy and ester methyl proton signals together. The table above interprets and separates them for clarity.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted Chemical Shift (ppm) | Assignment |

| 166.8 | C=O (Ester) |

| 157.5 | C-3 (Aromatic, attached to -OCH₃) |

| 131.5 | C-1 (Aromatic, attached to -COOCH₃) |

| 130.0 | C-5 (Aromatic) |

| 124.5 | C-4 (Aromatic, attached to -CH₃) |

| 122.0 | C-6 (Aromatic) |

| 112.0 | C-2 (Aromatic) |

| 55.5 | -OCH₃ |

| 51.5 | -COOCH₃ |

| 16.0 | -CH₃ |

Disclaimer: This data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Predicted Infrared (IR) Spectroscopy

Predicted IR spectroscopy data highlights the key functional groups present in this compound.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | Aliphatic (Methyl/Methoxy) |

| ~1720 | C=O Stretch | Ester |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250, ~1050 | C-O Stretch | Ester, Ether |

Disclaimer: This data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Predicted Mass Spectrometry

Predicted mass spectrometry data indicates the expected fragmentation pattern of the molecule under electron ionization.

| Predicted m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

Disclaimer: This data is predicted by computational models and should be used as a reference. Experimental verification is recommended.

Experimental Protocols for Synthesis

Two primary synthetic routes for this compound are well-documented.

Synthesis via Esterification of 3-Methoxy-4-methylbenzoic Acid

This method involves the direct esterification of the corresponding carboxylic acid.[1]

Materials:

-

3-Methoxy-4-methylbenzoic acid (6.0 g)

-

Methanol (B129727) (120 ml)

-

Acetyl chloride (6 ml)

Procedure:

-

Dissolve 3-Methoxy-4-methylbenzoic acid in methanol in a suitable reaction flask.

-

Carefully add acetyl chloride to the solution.

-

Stir the reaction mixture for 36 hours at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in methanol and evaporate again to remove any remaining traces of acetyl chloride.

-

The resulting colorless oil is this compound (yield: 6.34 g, 98%).

Synthesis via Methylation of 3-Hydroxy-4-methylbenzoic Acid

This alternative route involves the methylation of both the hydroxyl and carboxylic acid groups of 3-hydroxy-4-methylbenzoic acid.

Materials:

-

3-Hydroxy-4-methylbenzoic acid

-

3-Methoxy-4-methylbenzoic acid (as part of a mixture)

-

Potassium hydroxide (B78521)

-

Dimethyl sulfate (B86663)

-

Water

Procedure:

-

Dissolve a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid with potassium hydroxide in water.

-

Add dimethyl sulfate dropwise at 40°C over approximately 3 hours, maintaining a pH of 10.8-11 by adding potassium hydroxide.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Separate the resulting ester.

-

Wash the product with water and dry it under a vacuum.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthesis of this compound from 3-Methoxy-4-methylbenzoic acid.

Caption: Synthesis of this compound via esterification.

¹H NMR Spectrum Logical Relationships

This diagram illustrates the connectivity of the protons in this compound as determined by ¹H NMR spectroscopy.

References

An In-depth Technical Guide to Methyl 3-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Methyl 3-methoxy-4-methylbenzoate, including its nomenclature, physicochemical properties, synthesis protocols, and spectroscopic data. This information is intended to support researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Structure

The IUPAC name for the compound is This compound . This name systematically describes the molecule's structure: a methyl group attached to the oxygen of a benzoate (B1203000) group, which in turn has a methoxy (B1213986) group at the 3rd position and a methyl group at the 4th position of the benzene (B151609) ring.

The chemical structure of this compound is illustrated below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 50-54 °C | - |

| Boiling Point | 119-120 °C at 1 mmHg | - |

| Appearance | Colorless oil or white to almost white powder/crystal | [2][3] |

| Solubility | Poorly soluble in water, but miscible with organic solvents. | [4] |

Synthesis Protocols

This compound can be synthesized through the esterification of 3-methoxy-4-methylbenzoic acid. Two common laboratory-scale protocols are detailed below.

Synthesis via Fischer Esterification

This method involves the reaction of 3-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2]

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.[2]

Synthesis using Acetyl Chloride

An alternative method utilizes acetyl chloride to facilitate the esterification.[3]

Experimental Protocol:

-

Dissolve 3-methoxy-4-methylbenzoic acid (6.0 g) in methanol (120 ml).[3]

-

Slowly add acetyl chloride (6 ml) to the solution while stirring.[3]

-

Stir the reaction mixture at room temperature for 36 hours.[3]

-

Evaporate the solvent under reduced pressure.[3]

-

Redissolve the residue in methanol (100 ml) and evaporate the solvent again. This step is repeated to ensure the removal of any residual acetyl chloride.[3]

-

The resulting product is this compound (yield: 6.34 g, 98%) as a colorless oil.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.2 | Singlet | 3H | -CH₃ (at C4) |

| 3.9 | Singlet | 3H | -OCH₃ (methoxy group) |

| 3.9 | Singlet | 3H | -COOCH₃ (ester methyl) |

| 7.1 | Doublet | 1H | Aromatic H |

| 7.5 | Multiplet | 2H | Aromatic H |

Source:[3]

¹³C NMR Spectroscopy

While a specific ¹³C NMR spectrum for this compound was not found in the searched literature, a predicted spectrum can be inferred based on the structure and data from similar compounds. The expected signals would include those for the methyl carbons, methoxy carbon, aromatic carbons, and the carbonyl carbon of the ester group.

Mass Spectrometry

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

References

Commercial Sourcing and Quality Assessment of Methyl 3-methoxy-4-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for Methyl 3-methoxy-4-methylbenzoate (CAS No. 3556-83-0), a key intermediate in various research and development applications, including pharmaceutical synthesis. This document outlines key commercial suppliers, provides detailed experimental protocols for its synthesis, and discusses essential quality control methodologies for researchers to ensure the integrity of their starting materials.

Commercial Availability

This compound is available from a range of commercial suppliers, including manufacturers and distributors specializing in fine chemicals and pharmaceutical intermediates. The purity of the commercially available product typically ranges from 96% to over 99%. While pricing is often subject to quotation and volume, available data for the related precursor, 3-Methoxy-4-methylbenzoic acid, suggests a price point in the range of ₹2200/kg (approximately $26/kg), providing a baseline for estimation.[1] Key suppliers are summarized in the table below for easy comparison.

| Supplier/Manufacturer | Stated Purity | Notes |

| Jai Swaminarayan Multichem | 99%+ | Manufacturer, Exporter, Supplier, Trader based in India.[2] |

| M/s ASMEE CHEMICALS PRIVATE LIMITED | Not explicitly stated, but emphasize high quality and precise composition. | Manufacturer, Exporter & Supplier based in Palghar, India.[3] |

| Sigma-Aldrich | 96% | A well-known global supplier of research chemicals. |

| TCI America™ | ≥98.0% (GC) | A prominent supplier of chemicals for research and development. |

| Vihita Bio-Chem Pvt. Ltd. | 99% (for 3-Methoxy-4-methylbenzoic acid) | Manufacturer and supplier of pharmaceutical intermediates in India.[4] |

| Punagri | Not explicitly stated, but emphasize high standards of quality control. | Manufacturer of 3-Methoxy-4-methylbenzoic acid, an intermediate for Zafirlukast and Finerenone.[5] |

Synthesis Protocols

For researchers who require in-house synthesis or wish to understand the production process, two common experimental protocols for the preparation of this compound are detailed below.

Method 1: Esterification using Acetyl Chloride

This method involves the esterification of 3-methoxy-4-methylbenzoic acid with methanol (B129727), using acetyl chloride as a catalyst.

Materials:

-

3-methoxy-4-methylbenzoic acid (6.0 g)

-

Methanol (120 ml)

-

Acetyl chloride (6 ml)

Procedure:

-

A solution of 3-methoxy-4-methylbenzoic acid in methanol is prepared.

-

Acetyl chloride is added to the solution.

-

The reaction mixture is stirred for 36 hours.

-

The solution is then evaporated to remove the solvent.

-

The residue is redissolved in methanol (100 ml) and evaporated again. This step is repeated to ensure the removal of any residual acetyl chloride.

-

The final product, this compound, is obtained as a colorless oil with a reported yield of 98%.

Nuclear Magnetic Resonance (NMR) Data:

-

1H NMR: 2.2 (s, 3H, CH3), 3.9 (2s, 6H, 2xOCH3), 7.1 (d, 1H), 7.5 (m, 2H)

Method 2: Methylation using Dimethyl Sulphate

This industrial process describes the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid.

Materials:

-

3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol)

-

3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol)

-

Potassium hydroxide (B78521) (55.8 g, 1.0 mol)

-

Water (300 ml)

-

Dimethyl sulphate (147 g, 1.16 mol)

Procedure:

-

3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, and potassium hydroxide are dissolved in water.

-

Dimethyl sulphate is added dropwise to the solution at 40°C over approximately 3 hours. The pH is maintained at 10.8-11 by the addition of potassium hydroxide.

-

The mixture is stirred for an additional 30 minutes after the addition is complete.

-

The resulting ester is separated, washed with water, and dried under vacuum.

-

This process reportedly yields this compound with a purity of >99.5% as determined by Gas Chromatography (GC).

Quality Control and Analytical Methods

Ensuring the purity of starting materials is critical in research and drug development. While suppliers provide a certificate of analysis (CoA), independent verification is often a necessary step. Common analytical techniques for assessing the purity of this compound and similar aromatic esters include:

-

Gas Chromatography (GC): A primary method for determining the purity of volatile and thermally stable compounds like this compound.[6] It is effective for separating the main component from residual solvents and other organic impurities.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment, particularly for non-volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

-

Mass Spectrometry (MS): Used in conjunction with GC or HPLC to identify impurities by their mass-to-charge ratio.

-

Infrared (IR) Spectroscopy: Confirms the presence of characteristic functional groups within the molecule.

-

Titration: A classical chemical method that can be used to determine the assay of the acidic precursor, 3-methoxy-4-methylbenzoic acid.

Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for a research or development team to procure and verify the quality of this compound.

Caption: Procurement and Quality Verification Workflow.

This guide provides a foundational understanding for sourcing and qualifying this compound. For critical applications, direct communication with suppliers for detailed specifications and certificates of analysis is strongly recommended, followed by independent analytical verification.

References

- 1. m.indiamart.com [m.indiamart.com]

- 2. 3-Methoxy 4-Methyl Methyl Benzoate Supplier, Manufacturer & Exporter [jaiswaminarayanmultichem.in]

- 3. Methyl 3 Methoxy 4 Methylbenzoate Manufacturer, Supplier from Palghar [asmeechem.com]

- 4. 3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

- 5. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer [punagri.com]

- 6. iiste.org [iiste.org]

In-Depth Technical Guide: Methyl 3-methoxy-4-methylbenzoate

CAS Number: 3556-83-0

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of Methyl 3-methoxy-4-methylbenzoate. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle or utilize this compound.

Chemical and Physical Properties

This compound is a solid organic compound. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| Appearance | White to off-white solid/powder/crystal | M/s Asmee Chemicals Private Limited |

| Melting Point | 50-54 °C | [3][4] |

| Boiling Point | 119-120 °C at 1 mmHg | |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Density | 1.075 g/cm³ (Predicted) | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized below.

| Hazard Class | Category | GHS Code | Description |

| Skin Irritation | 2 | H315 | Causes skin irritation |

| Eye Irritation | 2 | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |

Signal Word: Warning[3]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Safety and Handling

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended:

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Protective gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Dust mask (e.g., type N95) or a multi-purpose combination respirator cartridge, especially where dust is generated. |

Handling and Storage

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.[3]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are based on data from suppliers and regulatory bodies.

Biological Activity and Signaling Pathways

Potential Therapeutic Applications

One study suggests that 3-Methoxy-4-methylbenzoic acid methyl ester may act as a potent inhibitor of the neurotoxic effects of β-amyloid peptide (Aβ).[5] This indicates a potential therapeutic role in Alzheimer's disease by inhibiting Aβ fibrillation.[5] However, detailed in-vivo or in-vitro studies and specific signaling pathways have not been elucidated in the available literature.

Antibacterial Activity of Related Compounds

The related compound, 3-Methoxy-4-methylbenzoic acid, has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting the synthesis of bacterial fatty acids.[6][7] It is plausible that this compound could be investigated for similar properties.

Signaling Pathway Diagrams

As no specific signaling pathways for this compound have been documented, a diagrammatic representation cannot be provided at this time.

Synthesis and Workflow Diagrams

General Synthesis Pathway

This compound can be synthesized via the esterification of 3-methoxy-4-methylbenzoic acid with methanol (B129727) in the presence of an acid catalyst.[7]

Caption: General synthesis pathway for this compound.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Recommended workflow for safe laboratory handling.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound 96 3556-83-0 [sigmaaldrich.com]

- 4. This compound (3556-83-0) at Nordmann - nordmann.global [nordmann.global]

- 5. 3-Methoxy-4-methylbenzoic acid methyl ester | 3556-83-0 | FM70538 [biosynth.com]

- 6. 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | FM37499 [biosynth.com]

- 7. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

"literature review on Methyl 3-methoxy-4-methylbenzoate synthesis"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthetic routes for producing Methyl 3-methoxy-4-methylbenzoate, a valuable intermediate in the pharmaceutical industry.[1][2] This document outlines key synthetic methodologies, presents quantitative data in a comparative format, and offers detailed experimental protocols. Visual diagrams of the synthetic pathways are also provided to facilitate a clear understanding of the chemical transformations.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through two main strategies:

-

Direct Esterification of 3-methoxy-4-methylbenzoic acid: This is a straightforward and high-yielding approach where the carboxylic acid is directly converted to its methyl ester.

-

Methylation and Esterification of 3-hydroxy-4-methylbenzoic acid: This method involves the simultaneous or sequential methylation of the hydroxyl group and esterification of the carboxylic acid group.

Data Presentation: Comparison of Synthetic Routes

| Route | Starting Material(s) | Reagents | Solvent | Reaction Time | Yield (%) |

| 1 | 3-methoxy-4-methylbenzoic acid | Methanol (B129727), Acetyl chloride | Methanol | 36 hours | 98%[3] |

| 2 | 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid | Dimethyl sulphate, Potassium hydroxide (B78521) | Water | 3.5 hours | 97%[1] |

| 3 | 3-methoxy-4-methylbenzoic acid | Methanol, Acid Catalyst (e.g., HCl, H₂SO₄) | Methanol | Several hours | Not specified[4] |

Experimental Protocols

Route 1: Esterification of 3-methoxy-4-methylbenzoic acid with Acetyl Chloride

This protocol details the synthesis of this compound from 3-methoxy-4-methylbenzoic acid using methanol as both a reagent and a solvent, with acetyl chloride as the catalyst.[3]

Materials:

-

3-methoxy-4-methylbenzoic acid (6.0 g)

-

Methanol (120 ml)

-

Acetyl chloride (6 ml)

Procedure:

-

Dissolve 3-methoxy-4-methylbenzoic acid in methanol in a suitable reaction flask.

-

Add acetyl chloride to the solution.

-

Stir the mixture for 36 hours at ambient temperature.

-

Evaporate the solvent from the solution.

-

Redissolve the residue in methanol (100 ml) and evaporate the solvent again. Repeat this step.

-

The resulting colorless oil is this compound (6.34 g, 98% yield).

Route 2: Methylation and Esterification of 3-hydroxy-4-methylbenzoic acid

This patented process describes a high-yield synthesis starting from 3-hydroxy-4-methylbenzoic acid, utilizing dimethyl sulphate for methylation and esterification.[1]

Materials:

-

3-hydroxy-4-methylbenzoic acid (55.8 g, 0.37 mol)

-

3-methoxy-4-methylbenzoic acid (13.5 g, 0.08 mol)

-

Potassium hydroxide (55.8 g, 1.0 mol)

-

Dimethyl sulphate (147 g, 1.16 mol)

-

Water (300 ml)

Procedure:

-

Dissolve 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid, and potassium hydroxide in water in a reaction vessel.

-

Add dimethyl sulphate dropwise over approximately 3 hours at 40°C, maintaining the pH at 10.8-11 by adding potassium hydroxide solution.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Separate the resulting ester.

-

Wash the separated ester with water.

-

Dry the product in a vacuum to obtain this compound (64.3 g, 97% yield based on the starting 3-hydroxy-4-methylbenzoic acid).

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes described above.

Caption: Direct esterification of 3-methoxy-4-methylbenzoic acid.

Caption: Synthesis from 3-hydroxy-4-methylbenzoic acid.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-methoxy-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various synthetic routes for Methyl 3-methoxy-4-methylbenzoate, a key intermediate in the pharmaceutical industry.[1][2] The document details several synthetic pathways starting from commercially available materials, presenting quantitative data, detailed experimental protocols, and workflow diagrams to facilitate laboratory-scale synthesis and process optimization.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound depends on factors such as the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. The following table summarizes the key quantitative data for the different synthetic pathways discussed in this guide.

| Starting Material | Key Intermediates | Reagents | Reaction Time | Yield (%) |

| 3-methoxy-4-methylbenzoic acid | N/A | Methanol (B129727), Acetyl Chloride | 36 hours | 98%[3] |

| 3-methoxy-4-methylbenzoic acid | N/A | Methanol, Sulfuric Acid/Hydrochloric Acid | Several hours | Not specified[4][5] |

| 3-hydroxy-4-methylbenzoic acid | 3-methoxy-4-methylbenzoic acid | Dimethyl sulfate (B86663), Potassium hydroxide (B78521) | ~3.5 hours | 97%[6] |

| p-Toluic acid | 4-methyl-3-nitrobenzoic acid, 3-amino-4-methylbenzoic acid, 3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acid | Nitric acid, Sulfuric acid, Raney Nickel/H₂, Sodium nitrite (B80452), Sulfuric acid, Dimethyl sulfate, Methanol, Acid catalyst | Multi-step | Overall yield not specified; intermediate yields are high (e.g., 94% for reduction, 82% for methoxylation)[7] |

| Vanillin (B372448) | 3-methoxy-4-methylbenzaldehyde, 3-methoxy-4-methylbenzoic acid | (Proposed) 1. Reduction (e.g., NaBH₄, H₂/Pd-C) 2. Oxidation (e.g., KMnO₄, PCC) 3. Esterification (Methanol, Acid catalyst) | Multi-step | Not specified |

| 4-methyl-3-nitroanisole (B24320) | 3-amino-4-methylanisole, 3-methoxy-4-methylbenzonitrile (B1590838), 3-methoxy-4-methylbenzoic acid | (Proposed) 1. Reduction (e.g., SnCl₂, H₂) 2. Sandmeyer reaction (NaNO₂, HCl, CuCN) 3. Hydrolysis (H₃O⁺) 4. Esterification (Methanol, Acid catalyst) | Multi-step | Not specified |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes to this compound.

Synthesis from 3-methoxy-4-methylbenzoic acid (Esterification)

This is the most direct route to the target compound.

Protocol 1: Using Acetyl Chloride

A solution of 3-methoxy-4-methylbenzoic acid (6.0 g) in methanol (120 ml) is treated with acetyl chloride (6 ml) and stirred for 36 hours.[3] The solution is then evaporated. The residue is redissolved in methanol (100 ml) and the solution is evaporated again. This procedure is repeated to yield this compound as a colorless oil (6.34 g, 98% yield).[3]

Protocol 2: Using an Acid Catalyst

-

Insert 3-methoxy-4-methylbenzoic acid and methanol into a reaction flask.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.[4][5]

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, filter off any solid impurities.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[4]

Synthesis from 3-hydroxy-4-methylbenzoic acid (Methylation)

This method involves the simultaneous methylation of the hydroxyl and carboxylic acid groups.

Protocol:

-

Dissolve 55.8 g (0.37 mol) of 3-hydroxy-4-methylbenzoic acid and 13.5 g (0.08 mol) of 3-methoxy-4-methylbenzoic acid along with 55.8 g (1.0 mol) of potassium hydroxide in 300 ml of water.[6]

-

Add 147 g (1.16 mol) of dimethyl sulfate dropwise at 40°C over approximately 3 hours, maintaining the pH between 10.8 and 11 by adding KOH.[6]

-

Continue stirring for another 30 minutes.

-

Separate the ester, wash it with water, and dry it in vacuo.

-

The aqueous phase can be acidified to recover unreacted 3-methoxy-4-methylbenzoic acid for reuse. This process yields 64.3 g (97% based on the starting 3-hydroxy-4-methylbenzoic acid) of this compound with a purity of >99.5% (GC).[6]

Multi-step Synthesis from p-Toluic Acid

This pathway involves several steps to introduce the required functional groups.

Protocol:

-

Nitration of p-Toluic Acid: Convert p-toluic acid to 4-methyl-3-nitrobenzoic acid.

-

Reduction of the Nitro Group: A solution of 121 g of 4-methyl-3-nitrobenzoic acid in 1 liter of ethanol (B145695) is hydrogenated in the presence of 10 g of Raney nickel at normal pressure with gentle heating. The reaction is complete after approximately 5 hours. After filtration and evaporation of the solvent, 93.8 g (94%) of 3-amino-4-methylbenzoic acid is obtained.[7]

-

Hydroxylation via Diazotization: Convert the 3-amino-4-methylbenzoic acid to 3-hydroxy-4-methylbenzoic acid via a diazonium salt intermediate.

-

Methylation of the Hydroxyl Group: To a suspension of 26.9 g of 3-hydroxy-4-methylbenzoic acid in 110 ml of methanol, add 54.2 g of dimethyl sulfate. Then, add 117 ml of 30% NaOH dropwise over 40 minutes. The mixture is refluxed for 4 hours. After workup, 23.9 g (82%) of 3-methoxy-4-methylbenzoic acid is obtained.[7]

-

Esterification: Convert the resulting 3-methoxy-4-methylbenzoic acid to this compound using one of the esterification protocols described above.

Proposed Synthetic Route from Vanillin

This proposed pathway utilizes the readily available starting material, vanillin.

Proposed Protocol:

-

Reduction of the Aldehyde: Reduce the aldehyde group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to a methyl group to form 4-methyl-3-methoxyphenol (creosol). This can be achieved through methods like Wolff-Kishner or Clemmensen reduction.

-

Formylation: Introduce a formyl group at the position para to the hydroxyl group of creosol to yield 3-methoxy-4-methylbenzaldehyde.

-

Oxidation of the Aldehyde: Oxidize the newly introduced aldehyde group to a carboxylic acid to form 3-methoxy-4-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or Jones reagent.

-

Esterification: Esterify the resulting 3-methoxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst as previously described to obtain this compound.

Proposed Synthetic Route from 4-methyl-3-nitroanisole

This proposed pathway starts from a commercially available nitro compound.

Proposed Protocol:

-

Reduction of the Nitro Group: Reduce 4-methyl-3-nitroanisole to 3-amino-4-methylanisole. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Sandmeyer Reaction to Introduce a Nitrile Group: Convert the amino group of 3-amino-4-methylanisole to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. Subsequently, treat the diazonium salt with copper(I) cyanide to introduce a nitrile group, forming 3-methoxy-4-methylbenzonitrile. The Sandmeyer reaction is a well-established method for this type of transformation.[8][9]

-

Hydrolysis of the Nitrile: Hydrolyze the nitrile group of 3-methoxy-4-methylbenzonitrile to a carboxylic acid by heating with an aqueous acid or base to yield 3-methoxy-4-methylbenzoic acid.

-

Esterification: Esterify the resulting 3-methoxy-4-methylbenzoic acid with methanol and an acid catalyst to produce the final product, this compound.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the key synthetic routes described in this guide.

Caption: Direct esterification of 3-methoxy-4-methylbenzoic acid.

Caption: Methylation of 3-hydroxy-4-methylbenzoic acid.

Caption: Multi-step synthesis from p-Toluic Acid.

Caption: Proposed synthetic route from Vanillin.

References

- 1. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. srinichem.com [srinichem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 6. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 7. from p-toluic acid to 3-Meo-4-methyl-amphetamine , Hive Methods Discourse [chemistry.mdma.ch]

- 8. researchgate.net [researchgate.net]

- 9. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Methyl 3-methoxy-4-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 3-methoxy-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of the predicted solubility characteristics based on the properties of structurally similar compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility in various organic solvents is presented, empowering researchers to generate crucial data for their specific applications. This guide also includes a visual representation of the experimental workflow to facilitate a clear understanding of the methodology.

Introduction

This compound (C₁₀H₁₂O₃, CAS No: 3556-83-0) is an aromatic ester with applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and fine chemical industries. Understanding its solubility in a range of organic solvents is paramount for process development, purification, formulation, and various analytical procedures. Optimal solvent selection, guided by accurate solubility data, can significantly impact reaction kinetics, yield, and the overall efficiency of chemical processes.

This guide aims to provide a foundational understanding of the expected solubility of this compound and to equip researchers with the necessary methodology to determine precise solubility parameters.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The ester group can participate in hydrogen bonding with the hydroxyl group of the alcohols. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | High | The polarity of the ester allows for favorable dipole-dipole interactions with these solvents. |

| Non-Polar | Toluene, Hexane | Moderate to Low | As a moderately polar molecule, its solubility is expected to be lower in non-polar solvents. |

It is crucial to note that this table represents a qualitative prediction. Experimental verification is essential for obtaining accurate solubility data for process design and optimization.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the solubility of a compound is the isothermal shake-flask method, followed by quantitative analysis of the saturated solution. UV-Vis spectrophotometry is a suitable analytical technique for this purpose, given that the analyte possesses a chromophore.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) of the compound in the respective solvent by scanning a standard solution.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a scientifically grounded prediction of its behavior in common organic solvents. The detailed experimental protocol outlined herein offers a clear and reliable method for researchers to determine the precise solubility of this compound, thereby facilitating its effective use in various stages of research and development. The generation and dissemination of such fundamental physical property data are highly encouraged to advance the collective knowledge within the scientific community.

References

An In-depth Technical Guide to Methyl 3-methoxy-4-methylbenzoate: Properties, Synthesis, and Pharmaceutical Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-methoxy-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, with a focus on its melting point, provides detailed experimental protocols for its synthesis and characterization, and explores its role as a precursor to therapeutically significant molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. While some synthesis protocols may describe the crude product as an oil, the purified substance is a solid.[1]

Melting Point Data

The melting point of a pure substance is a critical physical constant used for identification and purity assessment. Below is a summary of the reported melting points for this compound from various sources.

| Melting Point (°C) | Source Type |

| 51 | Patent[2] |

| 50-54 | Commercial Supplier[3] |

| 47-50 | Commercial Supplier |

The precursor, 3-methoxy-4-methylbenzoic acid, has a significantly higher melting point, consistently reported in the range of 152-154°C.[4][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the esterification of 3-methoxy-4-methylbenzoic acid.[1][6]

Materials:

-

3-methoxy-4-methylbenzoic acid

-

Methanol (B129727) (reagent grade)

-

Acetyl chloride (or a strong acid catalyst like sulfuric or hydrochloric acid)[6]

-

Reaction flask

-

Reflux condenser

-

Stirring apparatus

-

Evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

In a suitable reaction flask, dissolve 3-methoxy-4-methylbenzoic acid in an excess of methanol.[1]

-

Slowly add a catalytic amount of acetyl chloride (or another strong acid catalyst) to the solution while stirring.[1][6]

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 36 hours) to ensure the completion of the esterification.[1][6]

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature.

-

Evaporate the excess methanol under reduced pressure.[1]

-

The crude product, which may be an oil, can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure, crystalline this compound.[6]

Melting Point Determination

The melting point of the synthesized this compound should be determined to assess its purity. A standard method for this is the capillary melting point technique.

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the purified this compound is completely dry.

-

Finely powder a small amount of the crystalline sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Pharmaceutical Significance and Signaling Pathways

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its precursor, 3-methoxy-4-methylbenzoic acid, is a key starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[7] Finerenone is used in the treatment of chronic kidney disease associated with type 2 diabetes.

Synthesis Workflow

The following diagram illustrates the logical workflow from the precursor to the final active pharmaceutical ingredient, highlighting the position of this compound as a key intermediate.

Caption: Logical synthesis workflow from precursor to active pharmaceutical ingredient.

Finerenone Signaling Pathway

Finerenone exerts its therapeutic effect by selectively blocking the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone (B195564) leads to the transcription of genes that promote inflammation and fibrosis in the kidneys and heart. Finerenone, as a non-steroidal antagonist, prevents this activation cascade.[8][9][10]

The diagram below illustrates the mechanism of action of Finerenone at the cellular level.

Caption: Finerenone's mechanism of action in inhibiting the mineralocorticoid receptor signaling pathway.

References

- 1. prepchem.com [prepchem.com]

- 2. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 3. 3-甲氧基-4-甲基苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. COA- 3-Methoxy 4-Methylbenzoic Acid Manufacturers in Thane [asmeechem.com]

- 6. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of action of Finerenone? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Methyl 3-methoxy-4-methylbenzoate: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a concise summary of the currently known biological activities of Methyl 3-methoxy-4-methylbenzoate. This document synthesizes available information on its bioactivity, with a focus on presenting clear, structured data and methodologies to inform future research and development efforts.

Introduction

This compound is a methyl ester derivative of 3-methoxy-4-methylbenzoic acid. While primarily recognized as a chemical intermediate in the synthesis of various pharmaceutical agents, its own biological profile is an area of emerging interest.[1] Its precursor, 3-methoxy-4-methylbenzoic acid, is a naturally occurring fatty acid biosynthesized by trees of the Beilschmiedia genus and has been noted for its antibacterial properties.[2][3]

Biological Activity

Direct quantitative data on the biological activity of this compound is not extensively available in the current body of scientific literature. The majority of the reported bioactivity is associated with its precursor, 3-methoxy-4-methylbenzoic acid.

Antibacterial Activity of 3-Methoxy-4-methylbenzoic Acid

3-Methoxy-4-methylbenzoic acid has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] The proposed mechanism for this activity is the inhibition of bacterial fatty acid synthesis, a critical pathway for bacterial survival.[3]

Table 1: Summary of Reported Biological Activity for 3-Methoxy-4-methylbenzoic Acid

| Biological Activity | Target Organisms | Proposed Mechanism of Action | Quantitative Data |

| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of bacterial fatty acid synthesis | Not specified in available literature |

No specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values for either 3-methoxy-4-methylbenzoic acid or its methyl ester are available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound are not explicitly described in the available literature. However, a standard methodology for evaluating the antibacterial properties of similar phenolic compounds, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), can be adapted.

Hypothetical Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a general procedure for determining the MIC of this compound against a panel of bacteria.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Bacterial Inoculum Preparation: Culture bacteria in CAMHB to achieve a logarithmic growth phase and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include positive controls (broth and bacteria, no compound) and negative controls (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Visualizations

As no specific signaling pathways for this compound have been elucidated, the following diagrams illustrate the proposed mechanism of action for its precursor and a general experimental workflow.

Conclusion and Future Directions

The biological activity of this compound remains largely uncharacterized in publicly available scientific literature. The primary known bioactivity is the antibacterial effect of its precursor, 3-methoxy-4-methylbenzoic acid, which is proposed to function through the inhibition of bacterial fatty acid synthesis.

Future research should focus on:

-

Direct Biological Screening: Evaluating this compound in a broad range of biological assays, including antibacterial, antifungal, anti-inflammatory, and anticancer screens.

-

Quantitative Analysis: Determining key quantitative metrics such as IC50 and MIC values to understand its potency.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it may exert any identified biological effects.

A thorough investigation into these areas is necessary to unlock the potential therapeutic applications of this compound.

References

- 1. Methyl 3-methoxybenzoate | C9H10O3 | CID 79332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phytochemical Analysis and In Vitro Antioxidant and Antibacterial Activity of Different Solvent Extracts of Beilschmiedia roxburghiana Nees Stem Barks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Phytochemical Analysis and In Vitro Antioxidant and Antibacterial Activity of Different Solvent Extracts of Beilschmiedia roxburghiana Nees Stem Barks | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: The Role of Methyl 3-methoxy-4-methylbenzoate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 3-methoxy-4-methylbenzoate as a versatile intermediate in the synthesis of pharmaceutical compounds. The information is curated for professionals in drug discovery and development, offering insights into its application in the synthesis of the anti-asthmatic drug Zafirlukast and its potential as a precursor for the non-steroidal mineralocorticoid receptor antagonist Finerenone.

Overview of this compound in Pharmaceutical Synthesis

This compound is an aromatic ester that serves as a valuable building block in organic synthesis. Its substituted benzene (B151609) ring offers multiple reactive sites for the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). While its corresponding carboxylic acid, 3-methoxy-4-methylbenzoic acid, is noted for its role in the synthesis of acyl pentapeptide lactone precursors for antibiotics, the methyl ester derivative has found significant application in the synthesis of other important pharmaceuticals.[1]

This document will focus on two key applications:

-

A key starting material in the synthesis of Zafirlukast.

-

A potential precursor in the synthesis of Finerenone.

Application in the Synthesis of Zafirlukast

This compound is a documented starting material in several patented synthetic routes to Zafirlukast, a leukotriene receptor antagonist used for the maintenance treatment of asthma. The initial step in these syntheses involves the bromination of the methyl group at the 4-position of the benzene ring.

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate

This protocol describes the side-chain bromination of this compound, a critical step in the synthesis of a key Zafirlukast intermediate.

Reaction Scheme:

Reagents and Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles |